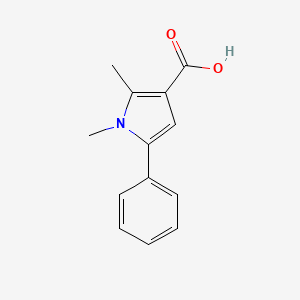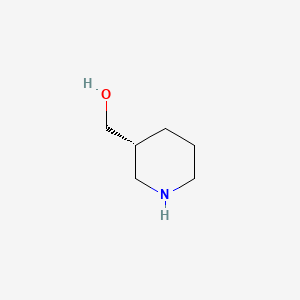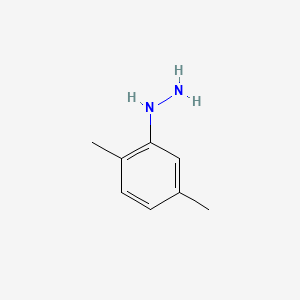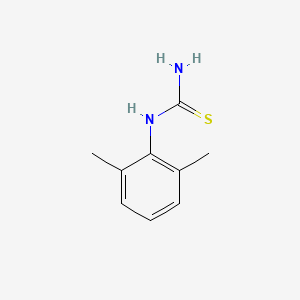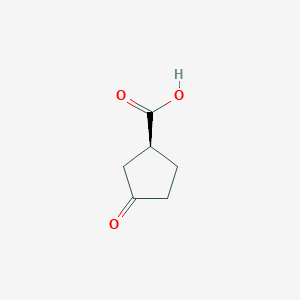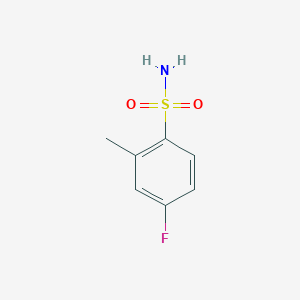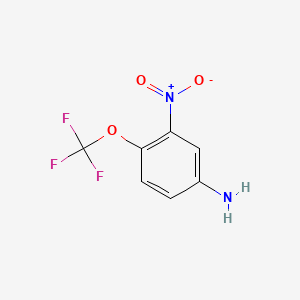
3-Nitro-4-(trifluoromethoxy)aniline
Vue d'ensemble
Description
3-Nitro-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 2822-50-6 . It has a molecular weight of 222.12 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)aniline . The compound is typically stored in a refrigerator and it is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Nitro-4-(trifluoromethoxy)aniline is 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Nitro-4-(trifluoromethoxy)aniline is a solid at room temperature . It has a molecular weight of 222.12 and a flash point of 135.3 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
1. Application in the Synthesis of Anticancer Agents and Antitumor Medicaments
- Summary of Application: 4-(Trifluoromethoxy)aniline, a derivative of 3-Nitro-4-(trifluoromethoxy)aniline, is used in the synthesis of anticancer agents and antitumor medicaments . These compounds are designed to interfere with the growth and spread of cancer cells in the body.
2. Application in the Production of Labelled Riluzole
- Summary of Application: 4-(Trifluoromethoxy)aniline is used as an intermediate in the production of labelled Riluzole , a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).
3. Application in the Synthesis of Side-Group Liquid-Crystalline Polymethacrylates
- Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates . These are a type of polymer that exhibit properties of both liquids and crystals.
4. Application in the Synthesis of Dyes and Pigments
- Summary of Application: 4-Nitro-3-Trifluoromethyl Aniline, a derivative of 3-Nitro-4-(trifluoromethoxy)aniline, is used in the synthesis of various organic compounds, including dyes and pigments .
5. Application as a Reagent in Organic Chemistry
- Summary of Application: 4-Nitro-3-Trifluoromethyl Aniline is also used as a reagent in organic chemistry . It can act as a starting material for the preparation of other chemicals.
6. Application in the Synthesis of Schiff Bases
- Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
7. Application in the Synthesis of Fluorine-Containing Mesogens
- Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
8. Application in the Synthesis of Derivatives of 3-(quinolin-3-yl)acrylates
- Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
9. Application as a Reagent in Organic Chemistry
Safety And Hazards
Propriétés
IUPAC Name |
3-nitro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKEFNBFUHDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346634 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(trifluoromethoxy)aniline | |
CAS RN |
2822-50-6 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
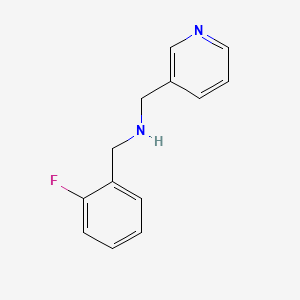
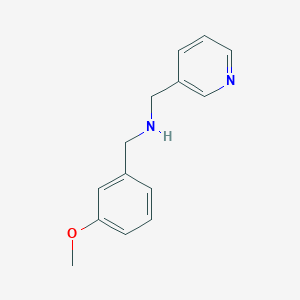

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)
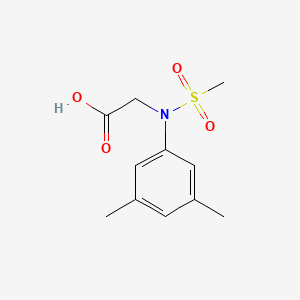
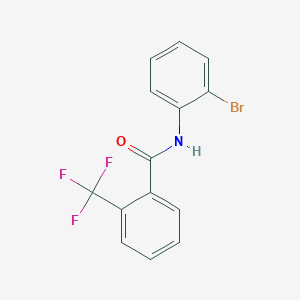
![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)
